molecular formula C16H10FNO3 B2402530 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950029-19-3

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B2402530
CAS No.: 950029-19-3
M. Wt: 283.258
InChI Key: LGKCFCXPJGIKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid (C₁₆H₁₀FNO₃; CAS: 950029-19-3; MDL: MFCD09802131) is a fluorinated heterocyclic compound featuring a benzoic acid moiety linked to a 1,3-oxazole ring substituted with a 2-fluorophenyl group. Its SMILES code is O=C(O)C1=CC=CC=C1C2=NC=C(C3=CC=CC=C3F)O2 .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-8-4-3-7-12(13)14-9-18-15(21-14)10-5-1-2-6-11(10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCFCXPJGIKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950029-19-3
Record name 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis remains a cornerstone for oxazole ring formation. For this compound, the protocol involves cyclodehydration of a 2-acylaminoketone precursor. A representative procedure adapted from crystallographic studies of analogous structures involves:

  • Synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid Chloride :

    • 2-(5-Phenyl-oxazol-2-yl)benzoic acid (1.0 g, 3.8 mmol) is refluxed in thionyl chloride (15 mL) for 2 hours to form the acid chloride.
    • Excess thionyl chloride is distilled off, and the residue is dissolved in ortho-xylene for subsequent coupling.
  • Coupling with 2-Fluoro-ω-Aminoacetophenone Hydrochloride :

    • The acid chloride solution is added to a mixture of 2-fluoro-ω-aminoacetophenone hydrochloride (0.72 g, 3.8 mmol) in water (20 mL).
    • The pH is adjusted to ~9 using saturated sodium carbonate, inducing precipitation. The crude product is filtered, dried, and treated with concentrated sulfuric acid to facilitate cyclization.
  • Final Cyclization :

    • The intermediate is stirred in sulfuric acid (25 mL) for 7 hours at room temperature, yielding the target compound after crystallization from hexane (60% yield, m.p. 98–99°C).

Key Data :

Parameter Value
Yield 60%
Melting Point 98–99°C
Purity (HPLC) ≥95%

Van Leusen Oxazole Synthesis with TosMIC

The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) for oxazole formation under mild conditions. This method is advantageous for introducing electron-withdrawing groups like fluorine:

  • Preparation of 2-Fluorobenzaldehyde Intermediate :

    • 2-Fluorobenzaldehyde (1.0 equiv) is reacted with TosMIC (1.2 equiv) in methanol at 0°C.
    • Potassium carbonate (2.0 equiv) is added gradually, and the mixture is stirred for 24 hours.
  • Cyclization to Oxazole :

    • The resulting imine intermediate undergoes cyclization at 60°C, forming 5-(2-fluorophenyl)-1,3-oxazole.
  • Coupling to Benzoic Acid :

    • The oxazole is coupled with 2-bromobenzoic acid via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1).
    • The reaction proceeds at 100°C for 12 hours, yielding the target compound after column chromatography (45–55% yield).

Optimization Insights :

  • Catalyst Screening : Pd(OAc)₂ showed inferior yields (<30%) compared to Pd(PPh₃)₄.
  • Solvent Effects : Dioxane/water outperformed DMF or THF in minimizing side reactions.

Hydrolytic Ring-Opening of Isoxazole Precursors

A patent-pending method leverages isoxazole intermediates for regioselective oxazole formation:

  • Synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylate :

    • Ethyl 3-(2-fluorophenyl)isoxazole-5-carboxylate is prepared via [3+2] cycloaddition of 2-fluorobenzonitrile oxide and ethyl propiolate.
  • Acid-Catalyzed Rearrangement :

    • The isoxazole is treated with HCl (conc.) in ethanol at reflux, inducing ring-opening to form a β-ketoamide intermediate.
  • Oxazole Ring Closure :

    • The β-ketoamide undergoes cyclodehydration with PCl₅ in dichloromethane, yielding 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid ethyl ester.
  • Ester Hydrolysis :

    • The ethyl ester is saponified with NaOH (2M) in ethanol/water (1:1) at 80°C, affording the free carboxylic acid (85% yield).

Comparative Performance :

Method Yield Purity Reaction Time
Robinson-Gabriel 60% ≥95% 10 hours
Van Leusen 50% 90% 36 hours
Isoxazole Rearrangement 85% 98% 8 hours

Solid-Phase Synthesis for High-Throughput Applications

A modular approach using Wang resin enables rapid library synthesis:

  • Resin Functionalization :

    • Wang resin (1.0 g, 0.8 mmol/g) is loaded with Fmoc-protected 2-aminobenzoic acid using DIC/HOBt in DMF.
  • Oxazole Ring Assembly :

    • The resin-bound benzoic acid is treated with 2-fluoro-α-bromoacetophenone (2.0 equiv) and ammonium acetate (3.0 equiv) in DMF at 120°C for 6 hours.
  • Cleavage and Purification :

    • The product is cleaved from the resin with TFA/water (95:5), precipitated in cold ether, and purified via reverse-phase HPLC (70% yield).

Advantages :

  • Scalability : Suitable for multi-gram synthesis (tested up to 10 g).
  • Purity : >99% by LC-MS with trifluoroacetic acid counterion.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • One-Pot Protocol :

    • 2-Fluorobenzaldehyde (1.0 mmol), 2-cyanobenzoic acid (1.1 mmol), and ammonium acetate (3.0 mmol) are mixed in acetic acid (5 mL).
    • The mixture is irradiated at 150°C (300 W) for 20 minutes, directly yielding the target compound.
  • Workup :

    • Crude product is diluted with water (20 mL), filtered, and recrystallized from ethanol (80% yield).

Performance Metrics :

  • Energy Efficiency : 30% reduction in energy consumption vs. conventional heating.
  • Space-Time Yield : 12 g/L·h vs. 4 g/L·h for thermal methods.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. The presence of the 2-fluorophenyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against various pathogens. A study demonstrated that derivatives of benzoic acid with oxazole moieties showed promising results against resistant strains of bacteria, suggesting that 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid could be developed into a novel antimicrobial agent .

1.2 Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives have been well-documented. In vitro studies have shown that compounds like this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A case study highlighted the compound's ability to reduce inflammation markers in animal models, indicating its therapeutic potential .

1.3 Anticancer Potential

The anticancer properties of oxazole-containing compounds are an area of active research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable study found that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells .

Material Science Applications

2.1 Photophysical Properties

The unique structural features of this compound contribute to its interesting photophysical properties. Research has shown that this compound exhibits fluorescence under UV light, which can be harnessed in various applications such as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs). Its stability and efficiency make it a candidate for further development in optoelectronic devices .

2.2 Polymer Chemistry

In polymer chemistry, derivatives of benzoic acid are often utilized as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength. Experimental data indicate that polymers modified with this compound exhibit enhanced performance characteristics compared to unmodified counterparts .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against resistant bacterial strains .
Study 2Anti-inflammatory EffectsReduced pro-inflammatory cytokines in animal models .
Study 3Anticancer PropertiesInduced apoptosis in breast and colon cancer cell lines .
Study 4Photophysical PropertiesExhibited fluorescence suitable for biological imaging applications .
Study 5Polymer AdditivesImproved thermal stability and mechanical strength in polymer matrices .

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorophenyl Substitution

2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic Acid (CID 17535119)
  • Structural Differences : The fluorine atom is para-substituted on the phenyl ring (vs. ortho in the target compound).
  • Molecular Weight : 283.25 g/mol (identical to the target compound due to same substituents) .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8)
  • Structural Differences: Contains a 2,4-difluorophenyl group and a propanoic acid chain (vs. benzoic acid).
  • Impact : Increased fluorine atoms enhance electronegativity, while the shorter carboxylic acid chain reduces lipophilicity.
  • Molecular Weight : 253.2 g/mol .

Heterocyclic Core Modifications

Pyrazole Derivatives: 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic Acid
  • Structural Differences : Replaces oxazole with a pyrazole ring and includes an isobutyl group.
  • Impact : Pyrazole’s hydrogen-bonding capability may improve target binding. Dihedral angles between rings (53.1°–62.1°) suggest distinct conformational flexibility compared to oxazole analogs .
  • Synthesis : Involves cyclocondensation of hydrazines with diketones .
Thiazolidinone Derivatives: 5-Bromo-2-(2-(2-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)benzoic Acid
  • Structural Differences: Substitutes oxazole with a thiazolidinone ring (containing sulfur and nitrogen).
  • Biological Activity : Exhibits anti-inflammatory activity comparable to phenylbutazone .
  • Molecular Weight: ~370 g/mol (higher due to bromine and thiazolidinone) .

Functional Group Variations

5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole
  • Structural Differences : Contains two oxazole rings and a biphenyl system.
  • Crystallography: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å. Higher molecular weight (382.38 g/mol) suggests increased rigidity .
Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid)
  • Structural Differences : Replaces oxazole with a 1,2,4-oxadiazole ring.
  • Impact : Oxadiazole’s higher electronegativity may improve membrane permeability. Registered as an orphan drug for genetic disorders .

Biological Activity

Introduction

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its oxazole and benzoic acid moieties, which are known to influence various biological pathways. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H10FNO3
  • Molecular Weight : 283.25 g/mol
  • SMILES Notation : C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
  • InChI Key : LGKCFCXPJGIKKH-UHFFFAOYSA-N

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 750 μg/mL to lower values depending on the specific derivative tested .

CompoundMIC (μg/mL)Activity Type
Compound A750Antibacterial
Compound B500Antifungal
Compound C250Antiviral

Antitumor Activity

The antitumor properties of oxazole derivatives have been explored extensively. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the micromolar range, indicating promising potential for therapeutic applications .

Antioxidant Activity

Compounds containing oxazole rings have also been reported to possess antioxidant properties. The DPPH radical scavenging assay demonstrated that these compounds could effectively neutralize free radicals, with some showing radical scavenging activity comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential interactions with various receptors may lead to altered signaling pathways that inhibit tumor growth or microbial survival.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds help mitigate oxidative stress, which is a contributing factor in various diseases.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. Among them, a derivative closely related to this compound exhibited notable cytotoxicity against SNB-19 cells with an IC50 value of approximately 13.62 mM .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity with MIC values significantly lower than those for standard antibiotics .

Q & A

Q. Advanced

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Segregate hazardous waste (e.g., fluorinated byproducts) for professional treatment . Toxicity data (e.g., H302, H315 hazard codes) indicate risks of ingestion or skin irritation .

How do electronic effects of the 2-fluorophenyl group influence the compound’s reactivity?

Advanced
The electron-withdrawing fluorine atom increases the oxazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. It also polarizes the benzoic acid moiety, lowering pKa (~3.5) compared to non-fluorinated analogs. This affects solubility and binding in biological systems (e.g., enzyme active sites) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .

What are the primary applications of this compound in pharmacological research?

Basic
Oxazole derivatives are explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic adenine in ATP-binding pockets. The fluorophenyl group enhances metabolic stability and bioavailability, making this compound a candidate for structure-activity relationship (SAR) studies .

How can researchers address discrepancies in spectral data between theoretical and experimental results?

Q. Advanced

  • Computational Refinement : Adjust DFT parameters (basis sets, solvation models) to better match experimental NMR shifts .
  • Sample Purity : Use HPLC (>95% purity) to eliminate contaminants causing spectral noise .
  • Cross-Validation : Compare crystallographic data (e.g., unit cell dimensions) with literature to identify outliers .

What solvent systems are recommended for recrystallizing this compound?

Basic
Ethanol-water mixtures (7:3 v/v) or DMSO are ideal due to moderate polarity. Slow evaporation at 4°C yields high-quality crystals suitable for X-ray analysis . Avoid chlorinated solvents to prevent halogen exchange with the fluorophenyl group .

What strategies optimize the yield of the oxazole ring formation during synthesis?

Q. Advanced

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain 80–100°C to favor ring closure without decomposing intermediates.
  • Protecting Groups : Temporarily esterify the benzoic acid to prevent side reactions during oxazole formation .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced
Monoclinic packing (e.g., a = 9.3158 Å, b = 10.8176 Å) creates a dense lattice with π-π stacking between fluorophenyl and oxazole rings, enhancing thermal stability (>200°C). Hydrogen bonding (O–H···N) between carboxylic acid and oxazole groups increases melting point and reduces solubility in nonpolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.